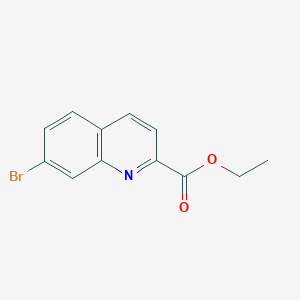

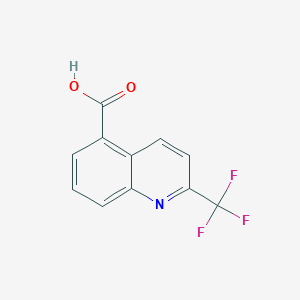

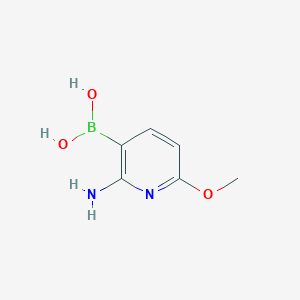

2-(三氟甲基)喹啉-5-羧酸

描述

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .科学研究应用

Antiviral Agents

The TFM group has been harnessed in the design of antiviral agents. For instance, a molecule containing a -CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring exhibited improved drug potency against reverse transcriptase enzyme inhibition. This enhancement is attributed to the lowering of the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

β-Secretase (BACE) Inhibitors

5-(Trifluoromethyl)pyridine-2-carboxylic acid: , an intermediate synthesized from 2-(Trifluoromethyl)quinoline-5-carboxylic acid, is used in the synthesis of BACE inhibitors. These inhibitors play a crucial role in Alzheimer’s disease research by targeting β-secretase, an enzyme involved in amyloid plaque formation .

Enhancing siRNA Delivery

Extracellular synthetic nucleic acids, such as small interfering RNAs (siRNAs), face challenges in reaching their intended targets efficiently. However, delivery methods like cell-penetrating peptides (CPPs) can enhance siRNA transport. Incorporating the TFM group into these delivery systems could potentially enhance the potency of siRNA-based therapeutic agents .

Pharmacophore Design

The TFM group serves as a valuable pharmacophore in drug design. Researchers have explored its incorporation into various drug molecules approved by the US Food and Drug Administration (FDA). Understanding the detailed chemistry of FDA-approved drugs containing the TFM group over the past two decades provides insights into their syntheses and therapeutic uses .

Agrochemicals and Catalysis

Organo-fluorine chemistry, including TFM-containing compounds, has applications beyond medicine. These compounds exhibit unique behaviors due to fluorine incorporation. In addition to pharmaceuticals, they find use in agrochemicals and catalysis. Their stability and reactivity make them valuable tools in these fields .

Electronics and Materials Science

While not directly related to 2-(Trifluoromethyl)quinoline-5-carboxylic acid, the broader field of organo-fluorine chemistry impacts electronics and materials science. Fluorine-containing compounds contribute to the development of high-performance materials, such as polymers, liquid crystals, and semiconductors .

作用机制

Target of Action

Compounds with similar structures have been known to target peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that similar compounds have been found to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor, which is produced by peripheral sensory trigeminal nerves .

Result of Action

Compounds with similar structures have been known to affect the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .

属性

IUPAC Name |

2-(trifluoromethyl)quinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-4-6-7(10(16)17)2-1-3-8(6)15-9/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJUSTJVYPTNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)quinoline-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)